

An In-depth Technical Guide to 1-phenylbutane-1,4-diol

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Compound of Interest

Compound Name: 1-Phenylbutane-1,4-diol

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This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential biological relevance of **1-phenylbutane-1,4-diol**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Compound Structure and Properties

1-phenylbutane-1,4-diol is a chemical compound with the molecular formula $C_{10}H_{14}O_2$. It is a diol, meaning it contains two hydroxyl (-OH) groups, attached to a butane chain with a phenyl substituent.

Structure:

Caption: A flowchart illustrating the proposed synthetic workflow for **1-phenylbutane-1,4-diol** via asymmetric hydrogenation.

Spectroscopic Data

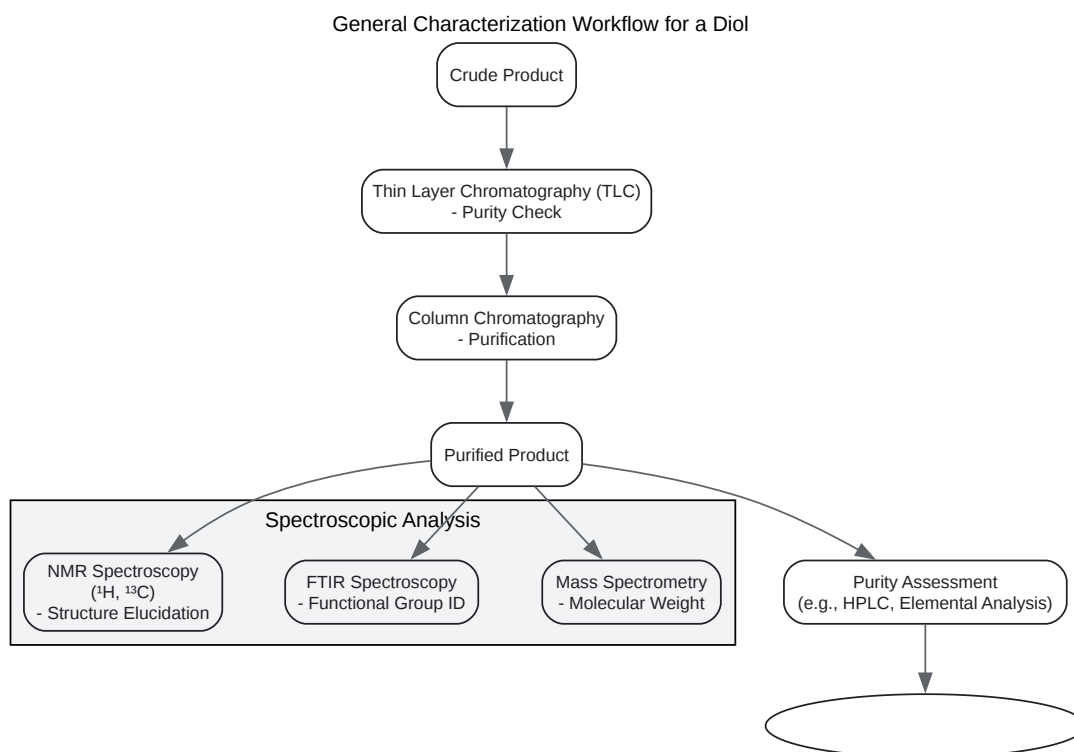
Detailed, experimentally verified spectroscopic data for **1-phenylbutane-1,4-diol** is not readily available in the reviewed literature. However, predicted NMR data is often available in chemical databases. [1] For reference, the experimental 1H and ^{13}C NMR data for a closely related analog, (1S,4S)-1,4-diphenylbutane-1,4-diol, are presented below. [2] 1H and ^{13}C NMR Data for (1S,4S)-1,4-diphenylbutane-1,4-diol

¹ H NMR (400 MHz, CDCl ₃)	¹³ C NMR (101 MHz, CDCl ₃)
δ (ppm)	δ (ppm)
7.40 – 7.23 (m, 10H)	144.64
4.85 – 4.52 (m, 2H)	128.47
2.87 (s, 2H)	127.53
1.98 – 1.76 (m, 4H)	125.84
74.61	
35.92	

General Characterization Workflow

A typical workflow for the characterization of a synthesized diol, such as **1-phenylbutane-1,4-diol**, would involve a series of analytical techniques to confirm its structure and purity.

Diagram of a General Characterization Workflow



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Caption: A flowchart outlining the typical steps for the purification and structural characterization of a synthesized diol.

Biological Activity and Signaling Pathways

There is currently a lack of specific studies in the public domain detailing the biological activities, pharmacological effects, or signaling pathways directly modulated by **1-**

phenylbutane-1,4-diol. However, insights can be drawn from its structural analog, 1,4-butanediol.

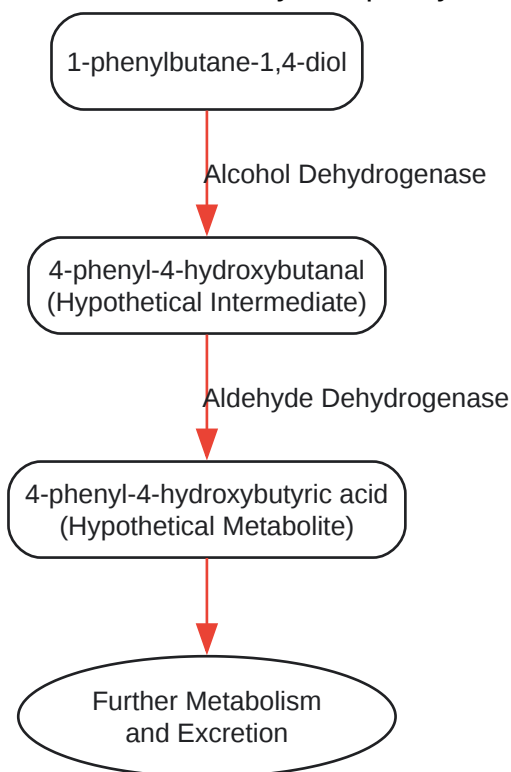
1,4-butanediol is known to be a metabolic precursor to gamma-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug. [3][4] The conversion of 1,4-butanediol to GHB is a two-step enzymatic process involving alcohol dehydrogenase and aldehyde dehydrogenase.

[3] Hypothetical Metabolic Pathway

Given its structure, it is plausible that **1-phenylbutane-1,4-diol** could undergo a similar metabolic transformation in vivo. The presence of the phenyl group may influence the rate and extent of this metabolism, as well as the pharmacological properties of any resulting metabolites. This proposed pathway is hypothetical and requires experimental validation.

Diagram of Hypothetical Metabolic Pathway

Hypothetical Metabolic Pathway of 1-phenylbutane-1,4-diol



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Caption: A proposed metabolic pathway for **1-phenylbutane-1,4-diol**, based on the known metabolism of 1,4-butanediol.

Conclusion

1-phenylbutane-1,4-diol is a compound with well-defined physicochemical properties. While specific experimental data on its synthesis, spectroscopy, and biological activity are limited in the available literature, plausible pathways and characteristics can be inferred from closely related analogs. This guide provides a foundational understanding of **1-phenylbutane-1,4-diol** and highlights areas where further research is needed to fully elucidate its chemical and biological profile. For drug development professionals, this compound and its potential derivatives may warrant further investigation, particularly concerning its metabolic fate and potential pharmacological effects.

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